MAC173979

Descripción

Propiedades

Número CAS |

41501-64-8 |

|---|---|

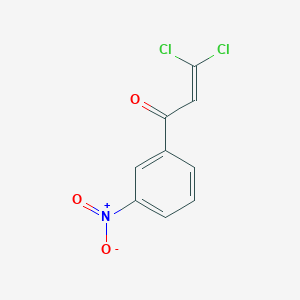

Fórmula molecular |

C9H5Cl2NO3 |

Peso molecular |

246.04 g/mol |

Nombre IUPAC |

3,3-dichloro-1-(3-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C9H5Cl2NO3/c10-9(11)5-8(13)6-2-1-3-7(4-6)12(14)15/h1-5H |

Clave InChI |

OGORZYUCNNDKIC-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(Cl)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

MAC173979; MAC-173979; MAC 173979. |

Origen del producto |

United States |

Foundational & Exploratory

MAC173979: A Technical Guide to its Mechanism of Action as a Novel Antibacterial Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the mechanism of action of MAC173979, a novel antibacterial compound. This compound has been identified as a time-dependent inhibitor of para-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[1][2][3][4] This guide will delve into the specifics of its inhibitory action, the experimental evidence supporting this mechanism, and the methodologies employed in its characterization. The information is intended to support further research and development of this and similar compounds as potential antibacterial therapeutics.

Core Mechanism of Action: Inhibition of PABA Biosynthesis

This compound exerts its antibacterial effect by targeting and inhibiting the biosynthesis of para-aminobenzoic acid (PABA).[1][2][3] PABA is a crucial intermediate in the bacterial synthesis of folates (vitamin B9), which are essential for the production of nucleotides and certain amino acids. By disrupting the PABA supply, this compound effectively halts bacterial growth.

The inhibitory action of this compound is characterized as time-dependent and irreversible.[1][4] This suggests a mechanism where an initial reversible binding event is followed by a slower, irreversible inactivation of the target enzyme complex.[1] The proposed mechanism involves the formation of an initial enzyme-inhibitor complex (EI) that subsequently undergoes a conformational change to a more stable, inactive complex (EI*).[1]

Signaling Pathway: PABA Biosynthesis

The biosynthesis of PABA from chorismate and L-glutamine is a two-step process catalyzed by the PabA, PabB, and PabC enzymes.[1] this compound is believed to interfere with this enzymatic complex.

References

- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

MAC173979: A Potent Time-Dependent Inhibitor of p-Aminobenzoic Acid Biosynthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MAC173979, a novel, time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis. With demonstrated activity against Gram-negative bacteria, this compound presents a promising avenue for the development of new antibacterial agents. This document details the mechanism of action of this compound, its inhibitory kinetics, the underlying biochemistry of the PABA biosynthesis pathway, and detailed experimental protocols for assessing its inhibitory effects.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. The p-aminobenzoic acid (PABA) biosynthesis pathway, essential for folate synthesis in many bacteria but absent in humans, represents a validated and attractive target for antimicrobial drug discovery. This compound has been identified as a potent inhibitor of this pathway, exhibiting a time-dependent mode of action. This guide serves as a technical resource for researchers investigating this compound and other inhibitors of PABA biosynthesis.

This compound: Chemical and Inhibitory Properties

This compound is a small molecule inhibitor with the chemical formula C₉H₅Cl₂NO₃.[1] Its activity against the PABA biosynthesis pathway has been characterized, revealing key quantitative metrics of its inhibitory potential.

Quantitative Inhibitory Data

The inhibitory efficacy of this compound against p-aminobenzoic acid biosynthesis is summarized in the table below.

| Parameter | Value | Reference |

| IC₅₀ | 30 µM | [1][2][3] |

| Apparent Kᵢ | 7.3 ± 1.3 μM | |

| Chemical Formula | C₉H₅Cl₂NO₃ | [1] |

| Molecular Weight | 246.043 g/mol | [1] |

| CAS Number | 41501-64-8 | [1][2][3] |

The p-Aminobenzoic Acid (PABA) Biosynthesis Pathway

In many bacteria, including Escherichia coli, PABA is synthesized from chorismate in a two-step enzymatic process.[4][5][6] This pathway is crucial for the production of folates, which are essential cofactors for the synthesis of nucleotides and certain amino acids. Humans do not possess this pathway and instead obtain folates from their diet, making it an ideal target for selective antibacterial therapy.

The biosynthesis of PABA is catalyzed by a complex of three enzymes: PabA, PabB, and PabC.[4][7]

-

Step 1: Formation of 4-amino-4-deoxychorismate (ADC) : The enzyme complex, aminodeoxychorismate synthase, composed of PabA and PabB subunits, catalyzes the conversion of chorismate and glutamine to ADC and glutamate.[7]

-

Step 2: Formation of p-Aminobenzoic Acid : The enzyme 4-amino-4-deoxychorismate lyase (PabC) then converts ADC to PABA and pyruvate.[4]

The activity of this compound has been shown to be reversed by the addition of PABA, confirming its mechanism of action within this pathway.[4]

References

- 1. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]

- 2. Chorismate aminations: partial purification of Escherichia coli PABA synthase and mechanistic comparison with anthranilate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production, purification, and assay of recombinant proteins for in vitro biochemical analyses of the plant polyadenylation complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validation of aminodeoxychorismate synthase and anthranilate synthase as novel targets for bispecific antibiotics inhibiting conserved protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Kinetic characterization of 4-amino 4-deoxychorismate synthase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct and simultaneous high-performance liquid chromatographic assay for the determination of p-aminobenzoic acid and its conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery of MAC173979: A Technical Guide to Metabolite Suppression Profiling in Antibacterial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates innovative approaches to discover novel antibacterial agents with new mechanisms of action. Traditional high-throughput screening campaigns often identify compounds with potent activity, but elucidating their molecular targets is a significant bottleneck. Metabolite suppression profiling is a powerful strategy that leverages chemical complementation to identify the cellular pathways targeted by bioactive compounds. This technical guide provides an in-depth overview of the discovery of MAC173979, a novel antibacterial compound identified through this methodology. This compound serves as a compelling case study, demonstrating the efficacy of metabolite suppression profiling in not only identifying new antibacterials but also rapidly determining their mechanism of action.[1][2][3]

This document details the experimental protocols, quantitative data, and underlying biochemical pathways central to the discovery and characterization of this compound as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[1][4]

Core Principle: Metabolite Suppression Profiling

Metabolite suppression profiling is a strategic approach to elucidate the mechanism of action (MOA) of antibacterial compounds by assessing the ability of exogenous metabolites to rescue bacterial growth in the presence of an inhibitor.[1][3] The core logic is that if a compound inhibits a specific metabolic pathway, supplementing the growth medium with a downstream product of that pathway will bypass the inhibited step and restore bacterial growth. This creates a unique "metabolic suppression fingerprint" for each compound, which can be used to infer its MOA.[3]

The workflow for this process can be conceptualized as follows:

Discovery of this compound

This compound was identified from a screen of small molecules for inhibitors of E. coli growth under nutrient-limited conditions.[1] In the subsequent metabolite suppression profiling, the growth-inhibitory effect of this compound was reversed by the addition of p-aminobenzoic acid (PABA) or, to a lesser extent, methionine.[1] This metabolic suppression fingerprint strongly suggested that this compound targets the folate biosynthesis pathway, specifically at the branch of PABA biosynthesis.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Notes |

| Chemical Structure | Dichloro-nitrophenyl propenone | [1] |

| Target Pathway | p-aminobenzoic acid (PABA) biosynthesis | Inferred from metabolite suppression profiling.[1] |

| Target Organism | Escherichia coli | [1] |

| In Vitro Activity | Value | Conditions |

| MIC Suppression by PABA | 16-fold | Minimum Inhibitory Concentration (MIC) of this compound in the presence vs. absence of PABA.[1] |

| IC50 (PabA-B-C system) | 30 ± 2 μM | Half-maximal inhibitory concentration against the reconstituted PABA biosynthesis enzyme complex.[1] |

| Apparent Ki | 7.3 ± 1.3 μM | Apparent inhibition constant, indicating a time-dependent inhibition mechanism.[1] |

The PABA Biosynthesis Pathway in E. coli

In E. coli, PABA is synthesized from chorismate in a two-step enzymatic process involving three proteins: PabA, PabB, and PabC.[5][6]

-

Step 1: Formation of 4-amino-4-deoxychorismate (ADC)

-

This step is catalyzed by a heterodimeric complex of PabA and PabB, collectively known as aminodeoxychorismate synthase.[2][5][7]

-

PabA functions as a glutamine amidotransferase, hydrolyzing glutamine to generate ammonia.[5]

-

PabB then utilizes this ammonia to replace the hydroxyl group at the C4 position of chorismate, forming ADC.[5][7]

-

-

Step 2: Formation of p-aminobenzoic acid (PABA)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of this compound. These protocols are based on standard microbiological and biochemical techniques and are consistent with the methods described in the primary literature.

Bacterial Strains and Growth Conditions

-

Bacterial Strain: Escherichia coli K-12 strain MG1655 is a suitable strain for these assays.

-

Growth Medium for MIC and Suppression Profiling: A nutrient-limited medium, such as a minimal medium with a defined carbon source (e.g., glucose), is essential for observing the effects of inhibitors of metabolic pathways.

-

Culture Conditions: Cultures are typically grown at 37°C with aeration (e.g., shaking at 225 rpm).

Metabolite Suppression Profiling Protocol

-

Preparation of Metabolite Array: A diverse array of metabolites, including amino acids, nucleobases, vitamins, and metabolic intermediates, is prepared in a 96-well or 384-well plate format. Each well contains a single metabolite or a defined pool of metabolites at a predetermined concentration.

-

Inoculum Preparation: An overnight culture of E. coli is diluted in fresh minimal medium to a standardized optical density (OD600) of approximately 0.05.

-

Assay Setup:

-

To each well of the metabolite array plates, add the test compound (e.g., this compound) to a final concentration that inhibits bacterial growth by approximately 80-90%.

-

Inoculate each well with the prepared bacterial suspension.

-

Include appropriate controls:

-

Positive control: Bacteria in medium without inhibitor.

-

Negative control: Bacteria in medium with inhibitor but no supplemented metabolite.

-

Sterility control: Medium only.

-

-

-

Incubation and Measurement: Incubate the plates at 37°C for 18-24 hours. Measure bacterial growth by reading the optical density at 600 nm (OD600) using a plate reader.

-

Data Analysis: For each well, calculate the percentage of growth relative to the positive control. A significant increase in growth in the presence of a specific metabolite compared to the negative control indicates suppression of the inhibitory effect. The results are often visualized as a heatmap to create a "metabolic suppression fingerprint".[3]

Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of this compound in minimal medium in a 96-well plate.

-

Inoculum Preparation: Prepare an E. coli inoculum as described for the suppression profiling assay, adjusting the final concentration in the wells to approximately 5 x 105 CFU/mL.

-

Inoculation and Incubation: Add the bacterial inoculum to each well of the dilution plate. Incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible bacterial growth.

In Vitro PABA Biosynthesis Assay

-

Enzyme Expression and Purification: The E. coli genes pabA, pabB, and pabC are cloned into expression vectors and the corresponding proteins are overexpressed and purified using standard protein chromatography techniques.

-

One-Pot Reaction Setup:

-

The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8, 5 mM MgCl2, 10 mM L-glutamine).

-

Add the purified PabA, PabB, and PabC enzymes to the reaction mixture.

-

Add varying concentrations of the inhibitor (this compound).

-

Initiate the reaction by adding the substrate, chorismate.

-

-

Reaction Progress and Analysis:

-

Incubate the reaction at 37°C.

-

At various time points, quench the reaction (e.g., with an acid).

-

Quantify the production of PABA using High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

-

Data Analysis: Plot the concentration of PABA produced over time for each inhibitor concentration. For time-dependent inhibitors like this compound, the data can be globally fitted to the rate equation for slow-binding inhibition to determine kinetic parameters such as the apparent Ki.[1]

Conclusion

The discovery of this compound exemplifies the power of metabolite suppression profiling as a tool for antibacterial drug discovery. This approach not only identified a novel inhibitor but also rapidly illuminated its mechanism of action, targeting the essential PABA biosynthesis pathway. The detailed protocols and data presented in this guide provide a framework for researchers to apply similar strategies in their own drug discovery efforts. By integrating phenotypic screening with metabolomic approaches, the scientific community can accelerate the identification and development of new classes of antibiotics to combat the growing threat of antimicrobial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Aminodeoxychorismate synthase - Wikipedia [en.wikipedia.org]

- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization and sequence of Escherichia coli pabC, the gene encoding aminodeoxychorismate lyase, a pyridoxal phosphate-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Aminodeoxychorismate lyase - Wikipedia [en.wikipedia.org]

- 9. nist.gov [nist.gov]

An In-depth Technical Guide to MAC173979: A Novel Inhibitor of Bacterial PABA Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC173979 is a novel antibacterial compound identified through metabolic suppression profiling as a potent and time-dependent inhibitor of de novo p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[1][2][3] As PABA is a crucial precursor for the synthesis of folates, which are essential for bacterial growth, its inhibition presents a promising avenue for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, including detailed experimental protocols and pathway visualizations.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 3,3-Dichloro-1-(3-nitrophenyl)prop-2-en-1-one, is a dichloro-nitrophenyl propenone.[1][2] Its chemical structure is characterized by a Michael acceptor conjugated to highly electron-withdrawing groups.[2] The presence of this reactive moiety is thought to be crucial for its inhibitory activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41501-64-8 | [1][4] |

| Molecular Formula | C₉H₅Cl₂NO₃ | [1] |

| Molecular Weight | 246.04 g/mol | [1] |

| Exact Mass | 244.9646 | [1] |

| Appearance | Solid powder | [1] |

| Purity | >98% | [1] |

| SMILES Code | O=C(C1=CC=CC(--INVALID-LINK--=O)=C1)/C=C(Cl)\Cl | [1] |

| InChI Code | InChI=1S/C9H5Cl2NO3/c10-9(11)5-8(13)6-2-1-3-7(4-6)12(14)15/h1-5H | [1] |

Pharmacological Properties and Mechanism of Action

This compound acts as a time-dependent inhibitor of PABA biosynthesis.[2][3][4] This inhibition is specific to the de novo synthesis pathway, as the antibacterial effect of this compound can be reversed by the addition of PABA or, to some extent, methionine to the growth media.[2] The primary molecular target of this compound is the PabA-B-C enzyme complex, which catalyzes the conversion of chorismate to PABA.[2]

Table 2: Pharmacological Data for this compound

| Parameter | Value | Experimental System | Source |

| IC₅₀ | 30 ± 2 μM | Recombinant E. coli PabA-B-C complex | [2] |

| Apparent Kᵢ | 7.3 ± 1.3 μM | Recombinant E. coli PabA-B-C complex |

An analog of this compound lacking the Michael acceptor, this compound-D, exhibited a significantly higher IC₅₀ of 60 ± 7 μM, highlighting the importance of this functional group for its inhibitory activity.[2]

PABA Biosynthesis Pathway and Inhibition by this compound

The biosynthesis of PABA from chorismate is a two-step enzymatic process in E. coli, carried out by the PabA, PabB, and PabC proteins. This compound inhibits this pathway, thereby depleting the bacterial cell of PABA and subsequently folate.

References

- 1. medkoo.com [medkoo.com]

- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

MAC173979: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

MAC173979 is a novel synthetic small molecule identified as a potent and time-dependent inhibitor of bacterial p-aminobenzoic acid (PABA) biosynthesis. This compound has demonstrated significant antibacterial activity, primarily investigated in Escherichia coli, by targeting a crucial metabolic pathway essential for folate synthesis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development of this promising antibacterial candidate.

Antibacterial Spectrum of Activity

The antibacterial activity of this compound has been primarily characterized against Escherichia coli. Quantitative data on its activity is presented as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

| Bacterial Strain | Growth Medium | MIC (µg/mL) | MIC (µM) | Reference |

| E. coli K-12 MG1655 | M9 Minimal Medium | 2 | 7.3 ± 1.3 | [1] |

Note: The antibacterial activity of this compound is significantly influenced by the growth medium. Its potency is higher in nutrient-limited conditions where bacteria are reliant on de novo synthesis of essential metabolites like folate. The addition of p-aminobenzoic acid (PABA) to the growth medium can reverse the antibacterial effect of this compound, resulting in a 16-fold increase in its MIC against E. coli[1]. Data on the broader antibacterial spectrum of this compound against other bacterial species, such as Gram-positive pathogens, is not extensively available in the current literature.

Mechanism of Action: Inhibition of PABA Biosynthesis

This compound exerts its antibacterial effect by inhibiting the biosynthesis of p-aminobenzoic acid (PABA), a critical precursor for the synthesis of folate (Vitamin B9) in bacteria. Folate is an essential cofactor in the biosynthesis of nucleotides (purines and thymidine) and certain amino acids. By blocking PABA synthesis, this compound effectively starves the bacterial cell of these essential building blocks, leading to the cessation of growth.

The compound acts as a time-dependent inhibitor of the enzymatic complex responsible for PABA synthesis from chorismate[1]. This mechanism involves an initial rapid formation of an enzyme-inhibitor complex (EI), followed by a slower conformational change to an inactive complex (EI*), indicating a strong and potentially irreversible binding to its target[1].

Signaling Pathway Diagram

Caption: Inhibition of the PABA biosynthesis pathway in E. coli by this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Bacterial strains (e.g., E. coli K-12 MG1655)

-

M9 minimal medium supplemented with 0.4% glucose and 20 mM ammonium chloride

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: A single colony of the test bacterium is inoculated into M9 minimal medium and grown overnight at 37°C with aeration. The overnight culture is then diluted in fresh M9 medium to achieve a standardized cell density, typically corresponding to a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the final assay volume.

-

Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in the 96-well plate using M9 minimal medium to achieve a range of desired concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (containing bacteria and medium without the compound) and a negative control well (containing medium only) are included on each plate.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Experimental Workflow Diagram

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

p-Aminobenzoic Acid (PABA) Biosynthesis Inhibition Assay

The inhibitory effect of this compound on PABA biosynthesis is quantified by monitoring the enzymatic conversion of chorismate to PABA in the presence of the compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Recombinant PabA, PabB, and PabC enzymes from E. coli

-

Chorismate

-

L-glutamine

-

This compound

-

Reaction buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of methanol in water with formic acid)

Procedure:

-

Enzyme Assay: A reaction mixture is prepared containing the PabA-B-C enzyme complex, chorismate, and L-glutamine in the reaction buffer.

-

Inhibition Study: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Reaction and Quenching: The enzymatic reactions are initiated and allowed to proceed for a specific time at an optimal temperature (e.g., 37°C). The reactions are then stopped, for example, by adding a quenching agent like trichloroacetic acid.

-

HPLC Analysis: The reaction mixtures are centrifuged to remove precipitated protein, and the supernatants are analyzed by HPLC. The production of PABA is monitored by its absorbance at a specific wavelength (e.g., 280 nm).

-

Data Analysis: The amount of PABA produced in the presence of different concentrations of this compound is compared to the control to determine the extent of inhibition. Progress curves of PABA production over time are plotted to analyze the time-dependent nature of the inhibition[1].

Conclusion

This compound represents a promising antibacterial compound with a well-defined mechanism of action targeting the essential PABA biosynthesis pathway in bacteria. Its potent activity against E. coli, particularly in nutrient-limited environments that may mimic conditions during an infection, highlights its potential for further development. The detailed protocols provided in this guide offer a framework for the continued investigation of this compound's antibacterial properties, including the exploration of its activity against a broader range of bacterial pathogens and the elucidation of its precise molecular interactions with its target enzymes. Further research is warranted to fully assess the therapeutic potential of this novel antibacterial agent.

References

The Inhibitory Effect of MAC173979 on Escherichia coli Growth Under Nutrient Limitation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the antibacterial compound MAC173979 and its specific inhibitory effects on the growth of Escherichia coli under nutrient-limiting conditions. This compound has been identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis, a critical pathway for bacterial survival, particularly in environments where essential nutrients are scarce.[1][2] This document summarizes the quantitative data on its efficacy, details the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The rise of antibiotic resistance necessitates the exploration of novel antibacterial agents with unconventional mechanisms of action. One promising strategy is to target metabolic pathways that are essential for bacterial survival during infection, which often involves nutrient-deprived environments.[1][2] Small molecules that selectively inhibit bacterial growth under nutrient limitation can serve as valuable chemical probes and potential leads for new antimicrobial therapies.[1][2]

This compound, a dichloro-nitrophenyl propenone, was discovered through a metabolite suppression profiling approach to identify inhibitors of E. coli growth specifically in minimal media.[1][2] Its activity is notably reversed by the supplementation of p-aminobenzoic acid (PABA) or methionine, indicating its interference with the folate biosynthesis pathway.[1][2]

Mechanism of Action: Inhibition of PABA Biosynthesis

This compound acts as a time-dependent inhibitor of the enzymatic synthesis of p-aminobenzoic acid (PABA).[1][2] PABA is a crucial precursor for the synthesis of folates, which are essential cofactors in the biosynthesis of nucleotides, certain amino acids, and other key metabolites. By inhibiting PABA production, this compound effectively starves the bacterium of these essential building blocks, leading to growth arrest, particularly under nutrient-poor conditions where the de novo synthesis of these molecules is paramount.

The biosynthesis of PABA from chorismate in E. coli is a two-step enzymatic process catalyzed by the PabA, PabB, and PabC proteins. This compound has been shown to inhibit the activity of the PabA-B-C enzyme complex.[1][2]

Quantitative Data: Growth Inhibition of Escherichia coli

The inhibitory activity of this compound against E. coli is significantly more potent in nutrient-limited minimal media compared to rich media. The following table summarizes the key quantitative data regarding the inhibitory concentrations of this compound.

| Parameter | Value | Notes | Reference |

| IC50 (PabA-B-C enzyme complex) | 30 ± 2 μM | In vitro half-maximal inhibitory concentration against the reconstituted PABA biosynthesis enzyme complex. | [1][2] |

| Growth Inhibitory Concentration | 10 μM | Concentration at which significant growth inhibitory activity was observed against E. coli MG1655 in nutrient-deficient minimal media during the primary high-throughput screen. | [1][2] |

Signaling Pathways and Experimental Workflows

PABA Biosynthesis Pathway and Inhibition by this compound

The following diagram illustrates the p-aminobenzoic acid (PABA) biosynthesis pathway in Escherichia coli and indicates the point of inhibition by this compound.

References

MAC173979: A Novel Inhibitor of the Bacterial Folate Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of MAC173979 in targeting the bacterial folate pathway. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on its mechanism of action, quantitative inhibitory data, and the experimental methodologies used in its characterization.

Introduction to this compound and the Bacterial Folate Pathway

The bacterial folate pathway is a critical metabolic route for the synthesis of essential precursors for DNA, RNA, and certain amino acids.[1][2] Unlike humans, who obtain folate from their diet, many bacteria must synthesize it de novo, making the enzymes in this pathway attractive targets for antimicrobial agents.[1] this compound has been identified as a novel antibacterial compound that targets this vital pathway.[3][4]

This compound is a dichloro-nitrophenyl propenone that acts as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[3] PABA is a key precursor in the synthesis of dihydrofolate, a central molecule in the folate pathway. By inhibiting PABA synthesis, this compound effectively disrupts the production of downstream folate-dependent metabolites, leading to bacterial growth inhibition.[3][4]

Mechanism of Action

This compound functions as an irreversible, time-dependent inhibitor of PABA biosynthesis.[3] The proposed mechanism of inhibition involves a two-step process:

-

Rapid Initial Binding: this compound first forms a reversible enzyme-inhibitor (EI) complex with the target enzyme system.[3]

-

Slow Isomerization: This initial complex then undergoes a slower conformational change to form a more stable, inactive EI* complex.[3]

This time-dependent nature suggests that the inhibitory effect of this compound increases with the duration of exposure to the target enzyme.[3] The presence of a Michael acceptor in the structure of this compound suggests a potential for covalent modification of the enzyme, although studies with an analog lacking this feature still showed inhibitory activity, indicating a complex interaction.[3]

Quantitative Data

The inhibitory activity of this compound against the PABA biosynthesis enzyme system in E. coli has been quantified. The key parameters are summarized in the table below.

| Parameter | Value | Organism | Target | Reference |

| Apparent Ki | 7.3 ± 1.3 μM | E. coli | PABA Biosynthesis | [3] |

| IC50 | 30 ± 2 μM | E. coli | PabA-B-C Enzyme System | [3] |

| IC50 (this compound-D) | 60 ± 7 μM | E. coli | PabA-B-C Enzyme System | [3] |

This compound-D is an analog of this compound that lacks the Michael acceptor.[3]

Experimental Protocols

The following sections describe the general methodologies employed in the characterization of this compound. It is important to note that while the core principles of these experiments are outlined here, the detailed, step-by-step protocols from the supplementary information of the primary research publication could not be retrieved.

One-Pot Enzyme Assay for PABA Biosynthesis

This assay was used to determine the inhibitory effect of this compound on the enzymatic conversion of chorismate to PABA.

Principle: The biosynthesis of PABA from chorismate and glutamine in E. coli is catalyzed by the PabA-B-C enzyme complex. The production of PABA is monitored over time in the presence and absence of the inhibitor.

General Protocol:

-

Enzyme Preparation: Recombinant PabA, PabB, and PabC proteins from E. coli are expressed and purified.

-

Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl), the substrates chorismate and glutamine, and the purified PabA-B-C enzyme complex.

-

Inhibitor Addition: Varying concentrations of this compound (or a vehicle control) are added to the reaction mixtures.

-

Incubation: The reactions are incubated at a controlled temperature (e.g., 37°C).

-

Reaction Quenching and Analysis: At specific time points, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by adding a strong acid). The amount of PABA produced is then quantified using High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The rate of PABA production is calculated for each inhibitor concentration. This data is then used to determine kinetic parameters such as IC50 and Ki values.

High-Performance Liquid Chromatography (HPLC) for PABA Quantification

Principle: HPLC is used to separate and quantify the amount of PABA produced in the enzyme assay.

General Protocol:

-

Sample Preparation: The quenched reaction samples are centrifuged to remove any precipitated protein. The supernatant is then filtered before injection into the HPLC system.

-

Chromatographic Separation: A C18 reverse-phase column is typically used for the separation of PABA. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile), run in an isocratic or gradient mode.

-

Detection: PABA is detected by its absorbance of ultraviolet (UV) light, typically at a wavelength of around 254 nm.

-

Quantification: The concentration of PABA in the samples is determined by comparing the peak area of the PABA peak in the sample chromatogram to a standard curve generated from known concentrations of PABA.

Visualizations

The following diagrams illustrate the bacterial folate pathway and the experimental workflow for assessing the inhibitory activity of this compound.

Caption: Bacterial folate pathway with the site of this compound inhibition.

Caption: Experimental workflow for this compound enzyme inhibition assay.

References

- 1. Discovery of antibiotics that selectively kill metabolically dormant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-throughput metabolomic analysis predicts mode of action of uncharacterized antimicrobial compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

MAC173979: A Novel Chemical Probe for Elucidating Bacterial Physiology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unconventional mechanisms of action. Small molecules that inhibit essential metabolic pathways in bacteria represent a promising avenue for both new drug development and the creation of chemical probes to dissect bacterial physiology. This whitepaper details the characterization of MAC173979, a novel, time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in bacteria.[1][2][3][4] Through its specific mode of action, this compound serves as a valuable tool for studying the folate biosynthesis pathway and the broader metabolic landscape of bacteria.

Core Mechanism of Action: Inhibition of PABA Biosynthesis

This compound has been identified as a potent and specific inhibitor of the bacterial folate pathway, targeting the biosynthesis of p-aminobenzoic acid (PABA), a crucial precursor for folate synthesis.[1] Unlike mammals, which obtain folate from their diet, many bacteria rely on the de novo synthesis of this essential vitamin, making the pathway an attractive target for selective antibacterial agents.

The inhibitory activity of this compound is time-dependent, suggesting a covalent or slow, tight-binding interaction with its target enzymes.[1] The compound acts on the enzyme complex responsible for converting chorismate and L-glutamine into PABA, a two-step process catalyzed by the enzymes PabA, PabB, and PabC.[1]

Quantitative Data Summary

The inhibitory effects of this compound on PABA biosynthesis have been quantified through a series of enzymatic and cell-based assays. The key quantitative metrics are summarized in the tables below for easy comparison.

| Parameter | Value | Description |

| Apparent Ki | 7.3 ± 1.3 μM | The apparent inhibition constant for PABA synthesis, indicating a potent inhibitory effect.[1] |

| IC50 (vs. PabA-B-C) | 30 ± 2 μM | The half-maximal inhibitory concentration against the recombinant PabA-B-C enzyme complex.[1] |

| MIC Suppression by PABA | 16-fold | The addition of exogenous PABA significantly increases the minimum inhibitory concentration (MIC) of this compound, confirming its on-target activity in whole cells.[1] |

| Compound | IC50 (vs. PabA-B-C) | Chemical Feature |

| This compound | 30 ± 2 μM | Dichloro-nitrophenyl propenone containing a Michael acceptor.[1] |

| This compound-D | 60 ± 7 μM | An analog of this compound lacking the Michael acceptor moiety.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Bacterial Strains and Growth Conditions

-

Bacterial Strains: Escherichia coli K-12 strains MG1655 and BW25113 were utilized for cell-based assays.[1]

-

Growth Medium: Bacteria were cultured in M9 minimal salts medium supplemented with 0.4% glucose as the carbon source and 20 mM ammonium chloride as the nitrogen source.[1]

-

Culture Conditions: Cultures were grown at 37°C with aeration at 250 rpm.[1]

Metabolite Suppression Profiling

This high-throughput screening method was employed to elucidate the mechanism of action of this compound.

-

An array of metabolites, including amino acids, vitamins, and nucleobases, was assembled.

-

E. coli was grown in minimal medium in the presence of a sub-lethal concentration of this compound.

-

Individual metabolites from the array were added to the cultures.

-

Bacterial growth was monitored to identify metabolites that could rescue the inhibitory effect of this compound.

-

Suppression of the antibacterial activity by a specific metabolite points towards the inhibition of the pathway in which that metabolite is synthesized. For this compound, its activity was fully reversed by PABA and to some extent by methionine.[1]

In Vitro PABA Biosynthesis Assay

This enzymatic assay directly measures the inhibitory effect of this compound on the conversion of chorismate to PABA.

-

The recombinant PabA-B-C enzyme complex from E. coli was purified.

-

A one-pot reaction was set up containing the enzyme complex, the substrate chorismate, and varying concentrations of this compound (0, 1, 3, 10, and 30 μM).[1]

-

The reaction progress was monitored over time by measuring the production of PABA.

-

The amount of PABA produced was quantified using High-Performance Liquid Chromatography (HPLC).[1]

Visualizing the Mode of Action

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflow used for its characterization.

Caption: Inhibition of the PABA biosynthesis pathway by this compound.

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound represents a significant addition to the chemical toolkit for studying bacterial physiology. Its well-defined mechanism of action as a time-dependent inhibitor of PABA biosynthesis makes it an excellent probe for investigating the folate pathway and its interplay with other metabolic networks in bacteria. Furthermore, the novel chemotype of this compound, a dichloro-nitrophenyl propenone, offers a new scaffold for the development of antibacterial agents targeting this clinically validated pathway.[1] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their own investigations.

References

- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation — Brown Lab [brownlab.ca]

Time-Dependent Inhibition Kinetics of MAC173979: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the time-dependent inhibition kinetics of MAC173979, a novel antibacterial compound. This compound has been identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli, a critical pathway for bacterial survival.[1][2][3] This document summarizes the key quantitative kinetic parameters, details the experimental methodologies for their determination, and provides visual representations of the relevant biological pathways and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential antibacterial agent.

Introduction

This compound is a dichloro-nitrophenyl propenone that has demonstrated antibacterial activity by targeting the folate pathway.[1] Specifically, it acts as a time-dependent inhibitor of the enzymatic complex responsible for PABA synthesis.[1][2] Time-dependent inhibition is a mode of enzyme inactivation where the inhibitory effect increases over time, often involving the formation of a stable or covalent bond between the inhibitor and the enzyme.[4] This mechanism can lead to prolonged and potent inhibition, making it a desirable characteristic for antimicrobial drug candidates.[5] Understanding the detailed kinetics of this inhibition is crucial for optimizing its therapeutic potential and for the design of future derivatives.

Mechanism of Action and Signaling Pathway

This compound targets the biosynthesis of PABA, a precursor for folate synthesis in bacteria.[1] The synthesis of PABA from chorismate and L-glutamine is catalyzed by a complex of three enzymes: PabA, PabB, and PabC.[1] PabA and PabB work in concert to convert chorismate and glutamine into 4-amino-4-deoxychorismate (ADC), which is then converted to PABA by PabC.[6][7] this compound inhibits this multi-enzyme complex in a time-dependent manner.[1]

The inhibition of PABA biosynthesis by this compound disrupts the folate pathway, which is essential for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.[1]

Below is a diagram illustrating the PABA biosynthesis pathway and the point of inhibition by this compound.

Quantitative Inhibition Kinetics

The time-dependent inhibition of PABA biosynthesis by this compound has been quantitatively characterized. The observed rate of inhibition fits a hyperbolic function, suggesting a mechanism where an initial reversible enzyme-inhibitor complex (EI) is formed, followed by a slower, irreversible step to form an inactivated complex (EI*).[1] The kinetic parameters are summarized in the table below.

| Parameter | Value | Description | Reference |

| Apparent Ki (Kiapp) | 7.3 ± 1.3 μM | The apparent inhibition constant, representing the concentration of this compound that gives half-maximal rate of inactivation. | [1] |

| Inhibition Model | Time-dependent, slow-binding | The inhibition follows a two-step mechanism with an initial rapid binding followed by a slower conformational change leading to inactivation. | [1] |

| Fitted Equation | kobs = k5[I] / (Kiapp + [I]) | The equation describing the relationship between the observed rate of inhibition (kobs) and the inhibitor concentration ([I]). | [1] |

Experimental Protocols

The determination of the time-dependent inhibition kinetics of this compound involves the expression and purification of the PABA biosynthesis enzymes, followed by a one-pot enzyme assay with HPLC-UV detection.

Expression and Purification of Recombinant PabA, PabB, and PabC

A detailed protocol for the expression and purification of recombinant proteins can be adapted from established methods for E. coli.[8]

-

Gene Cloning and Expression Vector: The genes for E. coli PabA, PabB, and PabC are cloned into suitable expression vectors, such as the pET series, often with a polyhistidine tag for affinity purification.

-

Bacterial Strain and Culture: The expression vectors are transformed into a suitable E. coli expression strain, like BL21(DE3). Cells are grown in a rich medium (e.g., LB or TB) at 37°C to an optimal optical density (OD600 of 0.6-0.8).

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or high-pressure homogenization. The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.

-

Protein Characterization: The purity and concentration of the recombinant enzymes are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

Time-Dependent Inhibition Assay

The following protocol outlines a one-pot enzyme assay to monitor the time-dependent inhibition of the PabA-B-C complex by this compound.[1]

-

Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.5) containing the substrates L-glutamine and chorismate.

-

Enzyme Preparation: A mixture of the purified recombinant PabA, PabB, and PabC enzymes is prepared. The concentrations of the enzymes should be optimized for a linear rate of product formation over the desired time course.

-

Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and diluted to various concentrations for the assay.

-

Assay Procedure: a. The reaction mixture (containing substrates and buffer) is pre-incubated at the desired temperature (e.g., 37°C). b. The reaction is initiated by the addition of the enzyme mixture in the presence of varying concentrations of this compound (including a no-inhibitor control). c. Aliquots are taken at different time points and the reaction is quenched (e.g., by adding a strong acid or a denaturing agent).

-

Detection of PABA: The amount of PABA produced at each time point is quantified by reverse-phase HPLC with UV detection.[1][9]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol and an aqueous buffer like ammonium acetate, is used.[9]

-

Column: A C18 reverse-phase column is typically employed.[9]

-

Detection: PABA is detected by its UV absorbance, commonly at a wavelength around 280 nm.[9]

-

Quantification: The concentration of PABA is determined by comparing the peak area to a standard curve of known PABA concentrations.

-

-

Data Analysis: The reaction progress curves (PABA concentration vs. time) are plotted for each inhibitor concentration.[1] The initial and steady-state rates are determined, and the observed rate of inhibition (kobs) is calculated for each this compound concentration. The data are then fitted to the appropriate equation for time-dependent inhibition to determine the kinetic parameters.[1]

The general workflow for this experimental protocol is depicted below.

Conclusion

This compound is a promising antibacterial compound that exhibits time-dependent inhibition of the PABA biosynthesis pathway in E. coli. The kinetic parameters indicate a potent and slow-binding inhibitory mechanism. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and similar compounds. A thorough understanding of the time-dependent inhibition kinetics is essential for the rational design of more effective antibacterial agents targeting this vital metabolic pathway.

References

- 1. Progress curve mechanistic modeling approach for assessing time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]

- 4. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review [mdpi.com]

- 5. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 6. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Performing a Time-Dependent Inhibition Assay with MAC173979

For Researchers, Scientists, and Drug Development Professionals

Introduction

MAC173979 has been identified as a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in Escherichia coli.[1][2][3] This compound targets the PabA-B-C enzyme complex, which catalyzes the conversion of chorismate and glutamine to PABA, an essential precursor for folate synthesis.[2][4] Understanding the kinetics of time-dependent inhibition is crucial for characterizing the mechanism of action of novel antimicrobial agents like this compound and for predicting their in vivo efficacy and potential for drug-drug interactions.

Time-dependent inhibition (TDI) is characterized by a progressive increase in enzyme inhibition over time. This often involves an initial non-covalent binding of the inhibitor to the enzyme, followed by a slower, often irreversible, modification of the enzyme. The key parameters that define a time-dependent inhibitor are the inactivation rate constant (kinact) and the inhibitor concentration that gives half-maximal inactivation (KI).

This application note provides a detailed protocol for performing a time-dependent inhibition assay with this compound against the E. coli PabA-B-C enzyme complex. It includes procedures for the expression and purification of the recombinant enzyme complex, the enzyme activity assay, and the time-dependent inhibition assay, along with guidelines for data analysis and presentation.

Signaling Pathway and Inhibition Mechanism

The PabA-B-C enzyme complex is central to the PABA biosynthesis pathway, a branch of the shikimate pathway. PabA functions as a glutaminase, providing ammonia from glutamine. PabB then uses this ammonia to convert chorismate into 4-amino-4-deoxychorismate (ADC). Finally, PabC catalyzes the elimination of pyruvate from ADC to yield PABA.

This compound acts as a time-dependent inhibitor, suggesting a two-step mechanism. Initially, it binds reversibly to the PabA-B-C complex to form an initial enzyme-inhibitor complex (EI). This is followed by a slower, time-dependent step where the initial complex isomerizes to a more tightly bound or covalent complex (EI*), leading to inactivation of the enzyme.

Experimental Protocols

Expression and Purification of Recombinant PabA-B-C Complex

A general protocol for recombinant protein expression in E. coli is provided below. This should be optimized for the specific expression constructs of PabA, PabB, and PabC. Co-expression of all three proteins is recommended to facilitate the formation of the active complex.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with expression plasmids for PabA, PabB, and PabC.

-

Luria-Bertani (LB) broth with appropriate antibiotics.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

-

Wash Buffer (Lysis Buffer with 20 mM imidazole).

-

Elution Buffer (Lysis Buffer with 250 mM imidazole).

-

Size-exclusion chromatography column.

Protocol:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB broth with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM) and continue to grow at a lower temperature (e.g., 18-25°C) for 16-18 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to a pre-equilibrated affinity chromatography column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the protein complex with Elution Buffer.

-

For higher purity, perform size-exclusion chromatography to isolate the PabA-B-C complex.

-

Confirm the purity and identity of the proteins by SDS-PAGE and Western blotting.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

PabA-B-C Enzyme Activity Assay

This assay monitors the conversion of chorismate to PABA, which can be quantified by HPLC.[4]

Materials:

-

Purified PabA-B-C enzyme complex.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5).

-

Chorismate.

-

L-glutamine.

-

Pyridoxal 5'-phosphate (PLP).

-

Quenching Solution: 8 M Urea.

-

HPLC system with a C18 reverse-phase column.

-

Mobile Phase: 5% Acetic Acid in water.[4]

Protocol:

-

Prepare a reaction mixture containing Assay Buffer, 1 mM L-glutamine, 40 µM chorismate, and 20 µM PLP.[4]

-

Pre-warm the reaction mixture to the desired assay temperature (e.g., room temperature or 37°C).

-

Initiate the reaction by adding the PabA-B-C enzyme complex (e.g., 25 nM PabA and PabB, 50 nM PabC).[4]

-

At various time points, withdraw aliquots of the reaction and quench with an equal volume of Quenching Solution.[4]

-

Analyze the quenched samples by HPLC to quantify the amount of PABA formed.

-

Monitor the absorbance at 275 nm.[4]

-

Generate a standard curve with known concentrations of PABA to calculate the product concentration in the enzymatic reactions.

Time-Dependent Inhibition Assay

This assay determines the time- and concentration-dependent inactivation of the PabA-B-C complex by this compound.

Protocol:

-

Pre-incubation:

-

Prepare a series of tubes, each containing the PabA-B-C enzyme complex in Assay Buffer.

-

Add varying concentrations of this compound to the tubes. Include a vehicle control (e.g., DMSO) without the inhibitor.

-

Incubate the enzyme-inhibitor mixtures at the assay temperature for different pre-incubation times (e.g., 0, 5, 10, 20, 30, and 60 minutes).

-

-

Enzyme Activity Measurement:

-

At the end of each pre-incubation time point, initiate the enzymatic reaction by adding a mixture of chorismate and L-glutamine to each tube.

-

Allow the reaction to proceed for a fixed, short period (e.g., 10 minutes) where the uninhibited reaction is still in the linear range.

-

Quench the reaction with the Quenching Solution.

-

Analyze the samples by HPLC to determine the amount of PABA formed.

-

Data Presentation and Analysis

Data Presentation

Summarize the quantitative data in clearly structured tables for easy comparison.

Table 1: Residual Enzyme Activity (%) at Different this compound Concentrations and Pre-incubation Times

| Pre-incubation Time (min) | [this compound] = 0 µM | [this compound] = X µM | [this compound] = Y µM | [this compound] = Z µM |

| 0 | 100 | ... | ... | ... |

| 5 | 100 | ... | ... | ... |

| 10 | 100 | ... | ... | ... |

| 20 | 100 | ... | ... | ... |

| 30 | 100 | ... | ... | ... |

| 60 | 100 | ... | ... | ... |

Table 2: Calculated Kinetic Parameters for this compound

| Parameter | Value | Standard Error |

| kinact (min-1) | ... | ... |

| KI (µM) | ... | ... |

| kinact/KI (M-1min-1) | ... | ... |

Data Analysis

-

Calculate Residual Activity: For each this compound concentration and pre-incubation time, calculate the percentage of residual enzyme activity compared to the vehicle control at the same pre-incubation time.

-

Determine the Observed Rate of Inactivation (kobs):

-

For each concentration of this compound, plot the natural logarithm of the residual activity (ln(% Activity)) against the pre-incubation time.

-

The slope of this plot will be the negative of the observed rate of inactivation (-kobs).

-

-

Determine kinact and KI:

-

Plot the calculated kobs values against the corresponding concentrations of this compound.

-

Fit the data to the following hyperbolic equation:

kobs = (kinact * [I]) / (KI + [I])

Where:

-

kinact is the maximal rate of inactivation.

-

KI is the inhibitor concentration at which the inactivation rate is half of kinact.

-

[I] is the concentration of this compound.

-

-

The values for kinact and KI can be obtained from the non-linear regression analysis of this plot.

-

Conclusion

This application note provides a comprehensive framework for conducting a time-dependent inhibition assay with this compound against its target, the E. coli PabA-B-C enzyme complex. By following these detailed protocols, researchers can accurately determine the kinetic parameters of inhibition, which are essential for understanding the compound's mechanism of action and for its further development as a potential antibacterial agent. The provided diagrams and data presentation formats are designed to facilitate clear communication and interpretation of the experimental results.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. [PDF] Mechanism-Based Inhibition: Deriving KI and kinact Directly from Time-Dependent IC50 Values | Semantic Scholar [semanticscholar.org]

- 3. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Monitoring the Inhibitory Effect of MAC173979 on PABA Synthesis using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for monitoring the inhibitory effects of MAC173979 on para-aminobenzoic acid (PABA) synthesis in bacteria, such as Escherichia coli, using a robust High-Performance Liquid Chromatography (HPLC) method. This compound has been identified as a time-dependent inhibitor of PABA biosynthesis, a critical pathway for folate synthesis in many microorganisms.[1][2] This makes it a promising candidate for antimicrobial drug development. The following protocols offer a comprehensive guide for researchers to quantify the reduction in PABA levels in response to this compound treatment, thereby enabling the characterization of its inhibitory activity.

Introduction

Para-aminobenzoic acid (PABA) is a vital intermediate in the biosynthesis of folates in bacteria, plants, and fungi.[3] These folates are essential for the synthesis of nucleotides and certain amino acids. Unlike microorganisms, humans obtain folates from their diet, making the PABA synthesis pathway an attractive target for antimicrobial agents. The synthesis of PABA from chorismate is a multi-step enzymatic process catalyzed by PabA, PabB, and PabC.[4][5]

This compound has been characterized as a novel antibacterial compound that acts as a time-dependent inhibitor of PABA biosynthesis.[1] Its mechanism involves the impairment of this metabolic pathway, leading to the suppression of bacterial growth.[1][2] Monitoring the intracellular and extracellular levels of PABA in bacterial cultures treated with this compound is crucial for understanding its mechanism of action, determining its potency, and conducting structure-activity relationship studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, sensitive, and reliable analytical technique for the quantification of PABA in biological matrices.[6][7][8][9]

PABA Synthesis Pathway and Inhibition by this compound

The biosynthesis of PABA from chorismate involves a two-step enzymatic reaction. Initially, chorismate is converted to 4-amino-4-deoxychorismate (ADC) by the enzymes PabA and PabB. Subsequently, PabC catalyzes the elimination of pyruvate from ADC to yield PABA. This compound is known to inhibit this pathway, leading to a reduction in PABA production.[1]

Experimental Workflow

The overall experimental workflow for monitoring the effect of this compound on PABA synthesis is depicted below. This process involves bacterial culture and treatment, sample preparation to extract PABA, and subsequent quantification using HPLC.

Experimental Protocols

Materials and Reagents

-

Bacterial strain (e.g., E. coli)

-

Growth medium (e.g., Luria-Bertani broth)

-

This compound

-

PABA standard

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid

-

Tris-HCl buffer (0.1 M)

-

Syringe filters (0.22 µm)

Equipment

-

Shaking incubator

-

Centrifuge

-

Sonicator

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm)[7]

Protocol 1: Bacterial Culture and Treatment

-

Inoculate the bacterial strain into the growth medium and incubate overnight at 37°C with shaking.

-

Dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.05.

-

Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6 (logarithmic phase).

-

Divide the culture into experimental groups: a vehicle control (e.g., DMSO) and different concentrations of this compound.

-

Incubate the cultures for a defined period (e.g., 2-4 hours) under the same growth conditions.

Protocol 2: Sample Preparation

-

Harvest 1 mL of each bacterial culture by centrifugation at maximum speed for 10 minutes.[7]

-

Separate the supernatant (for extracellular PABA analysis) and the cell pellet (for intracellular PABA analysis).

-

Resuspend the cell pellet in 1 mL of 0.1 M Tris-HCl buffer.[7]

-

Lyse the cells by sonication.[7]

-

For both the supernatant and the cell lysate, perform deproteinization by adding a suitable agent and centrifuging.

-

Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.[7]

Protocol 3: HPLC Analysis

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm).[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in methanol.[7]

-

Gradient: Start with 8% B, increase linearly to 50% B in 7 minutes, then to 100% B in 3 minutes. Re-equilibrate at initial conditions for 4 minutes.[7]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.[7]

-

Column Temperature: 40°C.[7]

-

Detection: UV at 270 nm.

-

-

Standard Curve: Prepare a series of PABA standards of known concentrations in the same matrix as the samples (e.g., Tris-HCl buffer or growth medium). Run the standards on the HPLC to generate a standard curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared samples into the HPLC system.

-

Data Analysis: Identify the PABA peak in the chromatograms based on the retention time of the PABA standard. Quantify the amount of PABA in each sample by comparing the peak area to the standard curve.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in a table to clearly present the dose-dependent effect of this compound on PABA synthesis.

| This compound Concentration (µM) | Intracellular PABA (µg/mL) | Extracellular PABA (µg/mL) | Total PABA (µg/mL) | % Inhibition of PABA Synthesis |

| 0 (Vehicle Control) | 5.2 ± 0.4 | 1.8 ± 0.2 | 7.0 ± 0.5 | 0% |

| 1 | 3.9 ± 0.3 | 1.3 ± 0.1 | 5.2 ± 0.4 | 25.7% |

| 5 | 2.1 ± 0.2 | 0.7 ± 0.1 | 2.8 ± 0.3 | 60.0% |

| 10 | 0.8 ± 0.1 | 0.3 ± 0.05 | 1.1 ± 0.15 | 84.3% |

| 25 | 0.2 ± 0.05 | < LOQ | ~0.2 | >97% |

| 50 | < LOQ | < LOQ | < LOQ | ~100% |

| Data are presented as mean ± standard deviation (n=3). LOQ = Limit of Quantitation. |

Conclusion

This application note provides a comprehensive framework for utilizing HPLC to monitor the inhibitory effects of this compound on PABA synthesis in bacteria. The detailed protocols for bacterial culture, sample preparation, and HPLC analysis, along with the illustrative diagrams and data presentation format, offer a practical guide for researchers in the field of antimicrobial drug discovery. This methodology can be adapted to study other inhibitors of the PABA synthesis pathway and to further elucidate their mechanisms of action.

References

- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. p-aminobenzoate synthesis in Escherichia coli: kinetic and mechanistic characterization of the amidotransferase PabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of the Role of para-Aminobenzoic Acid Biosynthesis in Folate Production by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liquid-chromatographic measurement of p-aminobenzoic acid and its metabolites in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Team:Caltech/Protocols/PABA HPLC assay - 2008.igem.org [2008.igem.org]

- 8. "Comparison of methods for determination of para-aminobenzoic acid (PAB" by L.-C. Chen and M.-L. Hu [jfda-online.com]

- 9. Rapid and sensitive HPLC assay for simultaneous determination of procaine and para-aminobenzoic acid from human and rat liver tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for MAC173979: A Time-Dependent Inhibitor of p-Aminobenzoic Acid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of MAC173979 for in vitro assays. This compound is a known time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in E. coli, making it a valuable tool for microbiology and antibacterial drug discovery research.[1][2]

Physicochemical and Inhibitory Properties

This compound is a small molecule with the chemical formula C₉H₅Cl₂NO₃ and a molecular weight of 246.04 g/mol .[3] It acts as a time-dependent inhibitor of the PabA-B-C enzyme complex, which is crucial for the synthesis of PABA, a precursor for folate biosynthesis in bacteria.[1]

| Property | Value | Reference |

| Chemical Name | 3,3-dichloro-1-(3-nitrophenyl)prop-2-en-1-one | [3] |

| CAS Number | 41501-64-8 | [3][4] |

| Molecular Formula | C₉H₅Cl₂NO₃ | [3] |

| Molecular Weight | 246.04 g/mol | [3] |

| Appearance | Solid powder | [3] |

| IC₅₀ | 30 µM (against PabA-B-C enzyme complex) | [1][5][6] |

| Apparent Kᵢ | 7.3 ± 1.3 μM | [1] |

Solubility and Storage

Proper handling and storage of this compound are critical to maintain its stability and ensure experimental reproducibility.

| Solvent | Known Solubility | General Recommendations & Inferences |

| DMSO | 10 mM | The most common solvent for creating high-concentration stock solutions of small molecule inhibitors. |

| Ethanol | Data not available | Compounds with similar structures (nitrophenyl and chlorophenyl derivatives) often exhibit some solubility in ethanol. It is recommended to test solubility empirically, starting with small quantities. |

| Methanol | Data not available | Similar to ethanol, some solubility may be expected. Empirical testing is advised. |

| Aqueous Buffers (e.g., PBS) | Likely poorly soluble | Most small organic molecules have low solubility in aqueous solutions. Direct dissolution in buffers is not recommended for high-concentration stocks. Working solutions should be prepared by diluting a high-concentration DMSO stock, ensuring the final DMSO concentration is non-toxic to the experimental system (typically <0.5%). |

Storage Conditions:

-

Solid Compound: Store at -20°C for long-term storage (months to years).[3] For short-term storage (days to weeks), 4°C is acceptable.[3] The product is stable for several weeks at ambient temperature during shipping.[3]

-

Stock Solutions (in DMSO): Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month.[6] For longer-term storage, -80°C is recommended. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound solid powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Briefly centrifuge the vial to ensure all the powder is at the bottom.

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, to prepare 1 mL of a 10 mM solution from 2.46 mg of this compound (MW: 246.04), you would add 1 mL of DMSO. Calculation: (Mass (g) / Molecular Weight ( g/mol )) / Desired Concentration (mol/L) = Volume (L)

-

Vortex the solution until the compound is completely dissolved. Gentle warming (to no higher than 37°C) may be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

For Biochemical (Enzyme) Assays:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.

-

Further dilute the DMSO solutions into the final assay buffer. Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid affecting enzyme activity. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiment.

For Cell-Based Assays:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare intermediate dilutions of the stock solution in sterile cell culture medium.

-

Add the intermediate dilutions to the cell culture to achieve the desired final concentrations. It is crucial to maintain the final DMSO concentration at a non-toxic level, generally below 0.5%, and ideally at or below 0.1%.

-

Always include a vehicle control (cells treated with the same final concentration of DMSO) to account for any effects of the solvent on cell viability and function.

Mandatory Visualizations

Caption: Workflow for preparing this compound stock and working solutions.

Caption: this compound inhibits the PabA-B-C complex in the PABA pathway.

References

- 1. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound |CAS:41501-64-8 Probechem Biochemicals [probechem.com]

- 6. This compound|41501-64-8|COA [dcchemicals.com]

Application Notes and Protocols for Determining MAC173979 Activity

These application notes provide a detailed protocol for a cell-based assay to determine the activity of MAC173979, a time-dependent inhibitor of p-aminobenzoic acid (PABA) biosynthesis in bacteria.[1][2][3] This assay is designed for researchers in microbiology, drug discovery, and pharmacology to quantify the antibacterial efficacy of this compound and compounds with a similar mechanism of action.

Introduction

This compound is an antibacterial compound that specifically inhibits the folate pathway in bacteria by targeting PABA biosynthesis.[1] PABA is an essential precursor for the synthesis of folic acid, which in turn is required for the biosynthesis of nucleotides and certain amino acids. By inhibiting PABA synthesis, this compound effectively halts bacterial growth.[1]

This cell-based assay quantifies the activity of this compound by measuring the growth inhibition of a susceptible bacterial strain, such as Escherichia coli, and demonstrating the reversal of this inhibition by the addition of exogenous PABA. This provides a specific measure of the compound's on-target activity.